molecular formula C11H13IN2O4S B6989683 Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate

Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate

Cat. No.: B6989683
M. Wt: 396.20 g/mol
InChI Key: CTLGJLCEYWLRJM-UHFFFAOYSA-N
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Description

Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an iodine atom, a cyclopropyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or other halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a suitable candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It can be used in the development of new drugs or as a tool in biological research to study enzyme mechanisms and cellular processes.

Medicine: In medicine, this compound may have applications in the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with potential antiviral, anti-inflammatory, or anticancer properties.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-bromothiophene-2-carboxylate

  • Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-chlorothiophene-2-carboxylate

  • Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-fluorothiophene-2-carboxylate

Uniqueness: Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate stands out due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O4S/c1-18-9(16)8-6(4-7(12)19-8)13-10(17)14-11(5-15)2-3-11/h4,15H,2-3,5H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLGJLCEYWLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)NC(=O)NC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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